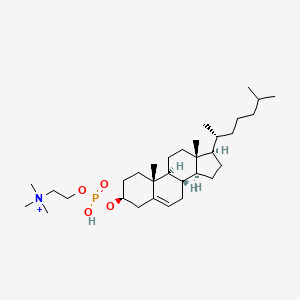

2-(Trimethylammonio)ethyl cholest-5-en-3beta-yl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

It’s known that cholpc forms bilayers with both ceramides and cholesterol . This suggests that its targets could be cellular membranes or membrane-associated proteins.

Mode of Action

CholPC interacts with its targets by forming bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . This interaction could alter the physical properties of the membranes, potentially influencing the function of membrane-associated proteins.

Pharmacokinetics

Its solubility in water is 83-86 vol% at 20℃ and ph 59-68 , which could influence its absorption and distribution in the body.

Result of Action

Given its ability to form bilayers with ceramides and cholesterol , it could potentially influence the structure and function of cellular membranes.

Action Environment

Environmental factors such as temperature and pH could influence the action, efficacy, and stability of CholPC. For instance, its solubility in water is influenced by both temperature and pH . These factors could potentially affect its absorption, distribution, and overall pharmacokinetics.

Preparation Methods

Cholesteryl phosphocholine can be synthesized through chemical synthesis. One common method involves the reaction of cholesterol with phosphocholine under specific conditions to form the desired compound . The synthetic route typically involves the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and stability of the final product .

Chemical Reactions Analysis

Cholesteryl phosphocholine undergoes various chemical reactions, including complexation with other molecules. For example, it can form fluid bilayers with ceramides, enhancing the bioavailability and biological effects of ceramides in cultured cells . Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and other lipid molecules . The major products formed from these reactions are typically stable bilayer structures that can be used for various biological applications .

Scientific Research Applications

Cholesteryl phosphocholine has a wide range of scientific research applications. In chemistry, it is used to study lipid-lipid and lipid-protein interactions in biological membranes . In biology and medicine, it has been used as a delivery system for bioactive molecules like ceramides, enhancing their effects on cell proliferation and apoptosis .

Comparison with Similar Compounds

Cholesteryl phosphocholine is unique in its ability to form stable bilayers with both small and large headgroup lipids . Similar compounds include cholesterol and sphingomyelin, which also interact with membrane lipids but have different effects on membrane stability and fluidity . Cholesteryl phosphocholine is less efficient than cholesterol in ordering acyl chains in phospholipid bilayers, but it has a unique ability to destabilize gel phases of large headgroup lipids . This makes it a valuable tool for studying lipid interactions and developing novel lipid-based formulations .

Properties

CAS No. |

65956-64-1 |

|---|---|

Molecular Formula |

C32H59NO4P+ |

Molecular Weight |

552.8 g/mol |

IUPAC Name |

2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C32H58NO4P/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-38(34,35)36-21-20-33(6,7)8)16-18-31(25,4)30(27)17-19-32(28,29)5/h12,23-24,26-30H,9-11,13-22H2,1-8H3/p+1 |

InChI Key |

MWEZHNCHKXEIBJ-UHFFFAOYSA-O |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C |

solubility |

soluble |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole](/img/structure/B2461162.png)

![3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2461164.png)

![N-[4-(5-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2461167.png)

![(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2461170.png)

![N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2461171.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461175.png)

![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2461180.png)